12-Tridecynoic acid

Beschreibung

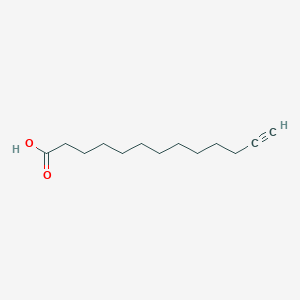

12-Tridecynoic acid (CAS: 14502-46-6) is a terminal alkyne-containing fatty acid with the molecular formula C₁₃H₂₂O₂. It is characterized by a 13-carbon chain featuring a triple bond at the 12th position (terminal alkyne group) . This structural feature distinguishes it from saturated and other unsaturated fatty acids. Emerging research highlights its involvement in biological processes, particularly in the fatty acylation/deacylation of Wnt proteins, which are critical for synaptic plasticity and neurodevelopment . While its exact mechanisms remain under investigation, this compound has been implicated in modulating lipid metabolism and signaling pathways associated with neurological disorders .

Eigenschaften

IUPAC Name |

tridec-12-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1H,3-12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIFJCZFXIICIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364475 | |

| Record name | 12-Tridecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14502-46-6 | |

| Record name | 12-Tridecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14502-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Tridecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 12-Tridecynoic acid can be synthesized through several methods. One common approach involves the alkyne metathesis reaction, where a terminal alkyne is reacted with a suitable catalyst to form the desired product. Another method involves the oxidation of 12-tridecen-1-ol using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation reactions . The process involves the use of robust oxidizing agents and controlled reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 12-Tridecynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bond in this compound can be oxidized to form carboxylic acids or ketones.

Reduction: The compound can be reduced to form 12-tridecenoic acid or 12-tridecanol.

Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: 12-Tridecenoic acid, 12-Tridecanol.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

12-Tridecynoic acid is characterized by its alkyne functional group and a long carbon chain, which influences its biological activity. The molecular formula is and it is classified as an unsaturated fatty acid with a triple bond located at the 12th carbon position from the carboxylic end. This unique structure contributes to its reactivity and potential applications in medicinal chemistry.

Antimicrobial Applications

Numerous studies have highlighted the antimicrobial properties of this compound:

- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including Enterococcus faecalis and Salmonella enterica. In vitro studies have demonstrated that it disrupts bacterial cell membranes, leading to cell lysis, which can be particularly effective in treating infections resistant to conventional antibiotics .

- Synergistic Effects : When combined with traditional antibiotics like ampicillin, this compound enhances the antibacterial efficacy, suggesting potential for use in combination therapies to combat antibiotic resistance .

- Fungal Activity : The compound has also shown antifungal properties, making it a candidate for developing treatments against fungal infections. Its mechanism involves disrupting fungal cell integrity, which could be beneficial in agricultural applications as well .

Therapeutic Applications

This compound's biological activities extend beyond antimicrobial effects:

- Anti-inflammatory Properties : Some studies suggest that fatty acids similar to this compound may play roles in modulating inflammation. This could have implications for developing treatments for inflammatory diseases .

- Potential in Drug Development : The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development. Its ability to inhibit specific enzymes involved in inflammatory pathways can be explored further for therapeutic applications .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying lipid metabolism and cellular signaling pathways:

- Lipid Metabolism Studies : It can be used as a standard in lipid profiling studies to analyze fatty acid composition in biological samples. This is crucial for understanding metabolic disorders and developing dietary interventions .

- Cellular Mechanisms : The compound's interaction with membrane phospholipids provides insights into cellular signaling mechanisms, particularly in immune response modulation. Studies have shown that it can influence the activity of phospholipase A2, which plays a role in inflammation and immune responses .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 12-Tridecynoic acid involves its interaction with various molecular targets. The triple bond in the compound allows it to participate in covalent bonding with enzymes and other proteins, potentially inhibiting their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Chain Length and Unsaturation

12-Tridecynoic acid is compared to other ynoc acids (alkynoic acids) with varying chain lengths and triple bond positions:

Key Observations :

- Terminal vs. internal alkyne positioning (e.g., 12-Tridecynoic vs. 7-Tetradecynoic acid) affects reactivity and biological interactions .

- Chain length influences solubility and bioavailability; shorter-chain ynoc acids (e.g., 6-Heptynoic acid) exhibit higher volatility .

Derivatives and Esters

This compound methyl ester (C₁₄H₂₄O₂, CAS: N/A) is a common derivative with enhanced stability. It demonstrates larvicidal activity against Culex pipiens, outperforming esters of hexadecanoic acid and octadecadienoic acid in efficacy .

Biologische Aktivität

12-Tridecynoic acid, a fatty acid with a unique structure characterized by a triple bond at the 12th carbon, has garnered interest in recent years due to its diverse biological activities. This article explores its antibacterial properties, effects on bacterial biofilms, and potential applications in medical and agricultural fields.

Chemical Structure and Properties

This compound is classified as an unsaturated fatty acid. Its chemical formula is , and it features a triple bond between the 12th and 13th carbon atoms. This structural characteristic contributes to its unique biological activities compared to other fatty acids.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various pathogenic bacteria. A study reported that this compound inhibited the formation of persister cells in Escherichia coli BW25113 by 44-fold, highlighting its potential as an antimicrobial agent . The mechanism behind this activity may involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Inhibition Factor (fold) | Concentration (µg/ml) |

|---|---|---|

| E. coli BW25113 | 44 | 0.1 |

| Salmonella enterica | Significant | 375 |

| Enterococcus faecalis | Significant | 750 |

The antibacterial action of this compound is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. This disruption leads to significant extracellular leakage and cellular autolysis, as observed in scanning electron microscopy studies . The compound also shows synergistic effects when combined with standard antibiotics such as ampicillin, enhancing its efficacy against resistant strains.

Effects on Biofilm Formation

Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Research indicates that this compound can inhibit biofilm formation in various bacterial species. For instance, it was found to reduce biofilm production by up to 57% in certain strains of Pseudomonas aeruginosa at specific concentrations . This property makes it a valuable candidate for developing treatments against biofilm-associated infections.

Case Studies and Research Findings

- Inhibition of Persister Cells : A study highlighted that co-treatment with ciprofloxacin and this compound significantly reduced persister cell formation in E. coli, suggesting a potential role in combating antibiotic resistance .

- Antibiofilm Activity : In another study, the compound demonstrated a marked reduction in biofilm formation of Salmonella enterica, indicating its potential use in food safety applications .

- Molecular Docking Studies : Computational analyses have shown that this compound has a strong binding affinity for bacterial DNA gyrase, an essential enzyme for bacterial replication, suggesting a possible target for its antibacterial action .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 12-Tridecynoic acid with high purity?

- Methodological Answer : Optimize synthesis via controlled alkynylation of precursor fatty acids under inert atmospheres. Use fractional crystallization or HPLC for purification, and validate purity using nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) . Monitor reaction parameters (e.g., temperature, catalyst concentration) systematically to minimize side products .

Q. How can researchers ensure reproducibility in quantifying this compound in biological matrices?

- Methodological Answer : Employ standardized extraction protocols (e.g., solid-phase extraction) followed by derivatization for GC-MS or LC-MS analysis. Validate methods using spike-and-recovery experiments with internal standards (e.g., deuterated analogs) to account for matrix effects . Document instrument calibration curves and limit of detection (LOD) thresholds rigorously .

Q. What stability studies are critical for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via UV-Vis spectroscopy and HPLC to identify optimal storage buffers (e.g., nitrogen-purged, amber vials) .

Advanced Research Questions

Q. How can contradictory data on this compound’s antimicrobial activity be resolved across studies?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., bacterial strains, concentration ranges). Design cross-validation experiments using standardized microbial growth assays (e.g., broth microdilution) and include positive controls (e.g., tetracycline). Apply statistical frameworks like ANOVA with post-hoc tests to assess reproducibility .

Q. What mechanistic studies elucidate this compound’s interaction with lipid bilayers?

- Methodological Answer : Use fluorescence anisotropy to measure membrane fluidity changes or surface plasmon resonance (SPR) to quantify binding kinetics. Complement with molecular dynamics simulations to model insertion dynamics of the alkyne group into phospholipid layers .

Q. How can researchers design experiments to investigate this compound’s role in modulating fatty acid oxidation pathways?

- Methodological Answer : Employ isotope tracing (e.g., ¹³C-labeled substrates) in cell cultures or animal models. Combine transcriptomic analysis (RNA-seq) of peroxisomal genes with enzymatic assays (e.g., acyl-CoA oxidase activity) to map metabolic flux changes .

Q. What strategies address gaps in the literature regarding this compound’s enantiomeric specificity?

- Methodological Answer : Synthesize enantiomers via chiral catalysts and compare their bioactivity using enantioselective HPLC. Perform X-ray crystallography or circular dichroism (CD) to confirm stereochemical configurations and correlate with functional assays (e.g., enzyme inhibition) .

Q. Methodological Frameworks for Data Analysis

Q. How should researchers handle clustered data in studies comparing this compound derivatives?

- Methodological Answer : Apply mixed-effects models to account for nested observations (e.g., repeated measurements across batches). Use principal component analysis (PCA) to reduce dimensionality in spectroscopic or chromatographic datasets .

Q. What statistical tools are appropriate for analyzing dose-response relationships in this compound toxicity assays?

- Methodological Answer : Fit data to sigmoidal curves using nonlinear regression (e.g., Hill equation). Calculate EC₅₀/LC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² or Akaike information criterion (AIC) .

Q. Literature and Experimental Design

Q. How can scoping reviews identify understudied applications of this compound in synthetic biology?

- Methodological Answer : Follow Arksey & O’Malley’s scoping framework: (1) define objectives, (2) search databases (e.g., PubMed, SciFinder) with controlled vocabularies (e.g., "alkynyl fatty acids"), (3) screen for relevance, (4) chart data thematically (e.g., metabolic engineering, biosensors), and (5) consult domain experts to prioritize research gaps .

Guidelines for Referencing and Reproducibility

- Always cite primary literature and avoid secondary summaries. Use tools like ChemDraw for structure validation and FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

- For conflicts in spectral data, cross-reference with repositories like PubChem or NIST Chemistry WebBook .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.